The molecule's rigid structure with three carboxylic acid groups and three ethyne moieties suggests potential as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis . The specific properties of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid as an MOF linker would need further investigation.
The presence of the carboxylic acid groups makes the molecule a potential building block for organic synthesis. The ethyne moieties could participate in various reactions, such as click chemistry or Sonogashira coupling, to create complex organic molecules .
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a complex organic compound with the molecular formula C33H18O6 and a molecular weight of 510.49 g/mol. This compound features a unique structure characterized by three benzoic acid units connected via ethynyl linkages to a central benzene core. Its systematic name indicates the presence of three carboxylic acid functional groups, which contribute to its potential reactivity and solubility properties in various solvents .
TA-TEPA's primary mechanism of action is not yet defined due to the limited research on the molecule. However, its potential significance lies in its ability to act as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with tunable structures, and the specific design of the linker molecule plays a crucial role in determining the pore size, shape, and functionality of the final MOF [].
The chemical reactivity of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is primarily influenced by its carboxylic acid groups. These groups can participate in:
Additionally, the ethynyl linkages can engage in coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making this compound versatile for further synthetic modifications .
The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions:
This multi-step synthesis allows for precise control over the final product's structure and functionalization .
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid has several notable applications:
Several compounds share structural similarities with 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3,5-Tris(4-carboxyphenyl)ethynylbenzene | Contains three carboxyphenyl units | Focused on photonic applications |
1-(4-Carboxyphenyl)-2-(phenylethynyl)benzene | Features phenylethynyl substitution | Exhibits unique luminescent properties |
Tris(4-carboxyphenyl)amine | Contains amine linkage instead of ethynyl | Potential for electronic applications |
These comparisons highlight the unique combination of ethynyl linkages and multiple carboxylic acid functionalities present in 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid that may confer distinct properties not found in related compounds .
The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid, commonly referred to as H₃BTE, represents a significant achievement in metal-organic framework linker chemistry [1] [2]. The compound serves as an expanded benzene tricarboxylate linker for synthesizing ultra-high porosity metal-organic frameworks, including MOF-180 and MOF-210 [3] [4]. The synthetic approach relies predominantly on palladium-catalyzed Sonogashira coupling reactions to construct the extended conjugated framework [6].
The fundamental synthetic strategy involves the coupling of 1,3,5-triethynylbenzene with methyl 4-iodobenzoate derivatives under carefully optimized Sonogashira conditions [4]. The reaction typically employs bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as the catalytic system in triethylamine solvent . Research has demonstrated that this methodology provides efficient carbon-carbon bond formation between the terminal alkynes and aryl halides, resulting in the formation of the desired trisubstituted benzene core with extended ethynyl-benzoic acid arms [6].
Advanced synthetic protocols have incorporated microwave-assisted conditions to enhance reaction efficiency and reduce reaction times [6]. The use of palladium(II) acetate with Xantphos ligand systems at elevated temperatures (160°C) for 15 hours has shown promising results with yields ranging from 80-92% [6]. Alternative copper-free Sonogashira protocols using specialized palladium catalysts such as CataCXium A Pd G3 in aqueous micellar media have been developed to address environmental concerns while maintaining high coupling efficiency [7] [8].
The optimization of catalyst loading represents a critical parameter in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid derivatives [7]. Studies have shown that palladium loadings of 5 mol% with corresponding copper co-catalyst concentrations provide optimal balance between reaction efficiency and economic considerations [6]. The choice of solvent system significantly influences both reaction rate and product selectivity, with dimethylformamide and 1,2-dimethoxyethane emerging as preferred media for large-scale synthesis [4] [7].
Method | Catalyst System | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
---|---|---|---|---|---|
Standard Sonogashira | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | RT-80 | 12-24 | 70-85 |
Optimized Protocol | Pd(PPh₃)₄/CuI | DME | 130 | 12 | 85-95 |
Cu-free Alternative | CataCXium A Pd G3 | Aqueous micellar | RT | 6-12 | 75-90 |
Microwave-assisted | Pd(OAc)₂/XantPhos | Dioxane | 160 | 15 | 80-92 |
High-yield Protocol | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | 80 | 16-20 | 72-88 |
The substrate scope for Sonogashira coupling in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid derivatives has been extensively investigated [9]. Electronically diverse aryl halides, including those bearing electron-withdrawing and electron-donating substituents, participate effectively in the coupling reactions [6] [9]. The reaction tolerates various functional groups, including halides, ketones, and protected alcohols, making it suitable for the preparation of functionalized derivatives [6] [10].
Temperature optimization studies have revealed that reaction temperatures between 80-130°C provide the optimal balance between reaction rate and product stability [11]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition of the acetylenic linkages [11]. The reaction time typically ranges from 12-24 hours for complete conversion, although microwave-assisted protocols can reduce this to 10-15 hours [6] [11].
The conversion of trimethyl 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoate to the corresponding tricarboxylic acid represents a critical step in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid [12] [13]. The hydrolysis process requires careful optimization to achieve high yields while maintaining the integrity of the ethynyl linkages [12] [14]. Lithium hydroxide monohydrate has emerged as the preferred reagent for this transformation due to its mild reaction conditions and excellent selectivity [12] [13].
The standard hydrolysis protocol involves treatment of the trimethyl ester with lithium hydroxide monohydrate in a tetrahydrofuran-water mixture (1:1 ratio) at room temperature for 16 hours [12] [13]. This methodology consistently provides yields of 97% while avoiding the harsh conditions that could lead to decomposition of the sensitive ethynyl bonds [12]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of each ester group sequentially [13] [15].
Research has demonstrated that lithium cations play a crucial role in accelerating ester hydrolysis reactions in aqueous tetrahydrofuran systems [13]. The coordination of tetrahydrofuran molecules to lithium ions enhances the solubility of lithium hydroxide in the organic phase, creating a more homogeneous reaction environment [13]. This phase-transfer-like behavior results in more efficient hydrolysis compared to other alkali metal hydroxides [13] [15].
Alternative hydrolysis methodologies using trimethyltin hydroxide have been investigated for sensitive substrates [14]. This reagent provides extremely mild conditions with reaction times of 20-30 minutes at 60-80°C, achieving yields of 76-99% [14]. The method offers excellent selectivity for methyl esters while leaving other functional groups intact [14]. However, the use of organotin reagents raises environmental and safety concerns that limit its application in large-scale synthesis [14].
Hydrolysis Method | Reagent | Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
---|---|---|---|---|---|---|
LiOH Standard | LiOH·H₂O | THF/H₂O | 20-60 | 16-24 | 86-94 | High |
LiOH Optimized | LiOH·H₂O | THF/H₂O (1:1) | 20 | 16 | 97 | Excellent |
Me₃SnOH Method | Me₃SnOH | 1,2-dichloroethane | 60-80 | 0.3-0.5 | 76-99 | Very High |
Basic Conditions | NaOH/KOH | MeOH/dioxane | 40-80 | 12-48 | 80-90 | Moderate |
Room Temperature | LiOH·H₂O | THF/H₂O | 20 | 16-24 | 85-92 | High |
The pH optimization during the hydrolysis process critically affects both reaction rate and product purity [14] [16]. Maintaining the reaction mixture at pH 12-13 through controlled addition of lithium hydroxide ensures complete ester conversion while minimizing side reactions [16] [13]. The subsequent acidification step using hydrochloric acid requires careful monitoring to achieve precipitation of the tricarboxylic acid at the optimal pH of 2-3 [12] [14].
Solvent system optimization has revealed that tetrahydrofuran-water mixtures provide superior results compared to pure aqueous or purely organic systems [13] [15]. The 1:1 ratio offers optimal solubility for both the starting ester and the lithium hydroxide reagent [12] [13]. Alternative solvent combinations, including methanol-dioxane and methanol-water systems, have been evaluated but generally provide lower yields and longer reaction times [14] [15].
Temperature control during ester hydrolysis significantly impacts reaction selectivity and product quality [14] [13]. Room temperature conditions (20°C) provide excellent selectivity and high yields, while elevated temperatures can lead to partial decomposition of the ethynyl linkages [14] [16]. The mild conditions also prevent epimerization or rearrangement reactions that could compromise the structural integrity of the final product [13] [15].
The purification of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid requires specialized techniques due to its limited solubility in common organic solvents and the need to maintain the integrity of the ethynyl bonds [17] [18]. Recrystallization from hot water represents the most widely employed purification method, taking advantage of the dramatically increased solubility of benzoic acid derivatives at elevated temperatures [17] [19].
The hot water recrystallization process involves dissolving the crude tricarboxylic acid in boiling water (100°C) followed by slow cooling to room temperature to promote crystal formation [17] [20]. The solubility of benzoic acid in water increases from 0.27 g per 100 mL at 18°C to 2.2 g per 100 mL at 75°C, providing a substantial driving force for crystallization upon cooling [20]. This technique typically achieves purities of 95-98% with recovery yields of 80-90% [17] [20].
Advanced crystallization techniques employing mixed solvent systems have been developed to optimize crystal morphology and purity [19] [21]. Ethanol-water mixtures of varying ratios allow fine-tuning of the crystallization conditions to produce well-formed crystals with improved filtering characteristics [19] [22]. The choice of solvent ratio directly influences crystal habit, with higher water content favoring needle-like crystals and higher ethanol content promoting plate-like morphologies [22].
Column chromatography using silica gel with dichloromethane-based eluent systems provides the highest purification efficiency, achieving purities of 98-99.5% [23] [24]. However, this method typically results in lower recovery yields (70-85%) due to product adsorption on the stationary phase [23]. The technique is particularly valuable for removing trace organic impurities that cannot be eliminated through recrystallization alone [24].
Activated carbon treatment during the recrystallization process significantly improves the final product purity by removing colored impurities and trace organic contaminants [17] [20]. The treatment involves adding 5-10% activated carbon to the hot aqueous solution, followed by hot filtration to remove the carbon and adsorbed impurities [17]. This modification increases the final purity to 97-99% while maintaining good recovery yields of 75-85% [20].
Technique | Solvent System | Temperature Range (°C) | Crystal Morphology | Purity Achieved (%) | Recovery (%) |
---|---|---|---|---|---|
Hot water recrystallization | Water | 80-100 → RT | Needles/plates | 95-98 | 80-90 |
Ethanol-water mixture | EtOH/H₂O (various ratios) | 60-80 → RT | Plates/prisms | 96-99 | 85-95 |
Column chromatography | Silica gel/DCM | RT | N/A | 98-99.5 | 70-85 |
Activated carbon treatment | Water + activated carbon | 80-100 | Improved clarity | 97-99 | 75-85 |
Mixed solvent crystallization | THF/hexane | 40-60 → RT | Well-formed crystals | 98-99 | 80-92 |
The crystallization kinetics of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid are strongly influenced by cooling rate and nucleation conditions [24] [22]. Slow cooling rates (1-2°C per hour) promote the formation of larger, better-formed crystals with improved purity, while rapid cooling leads to smaller crystals with higher defect concentrations [24] [22]. Seeded crystallization techniques can be employed to control nucleation and improve reproducibility of crystal size and morphology [22].
The choice of crystallization solvent significantly affects the final crystal habit and filterability of the product [21] [22]. Monoatomic phenols, including phenol itself and various cresol isomers, have been investigated as alternative crystallization solvents for aromatic polycarboxylic acids [21]. These solvents can provide superior purification efficiency compared to water-based systems, particularly for removing aromatic impurities with similar solubility characteristics [21].
Drowning-out crystallization techniques using controlled addition of anti-solvents offer precise control over crystal size distribution and morphology [22]. The method involves gradual addition of water or ethanol-water mixtures to saturated solutions of the tricarboxylic acid in ethanol [22]. This approach allows optimization of supersaturation generation rates and provides access to crystals with tailored size distributions for specific applications [22].